molecular formula C9H12Cl2N2 B12514946 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride

Cat. No.: B12514946
M. Wt: 219.11 g/mol
InChI Key: JWQJGDDPKOPYQU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The systematic IUPAC name for this compound is 7-chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride , reflecting its tetracyclic structure with substituents at specific positions. The CAS Registry Number, 2840168-52-5 , uniquely identifies it in chemical databases. Alternative names include 7-chloro-1,2,3,4-tetrahydro-4-quinolinamine hydrochloride and 4-amino-7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride, though these are less commonly used. The compound’s SMILES notation, NC1CCNC2=C1C=CC(Cl)=C2.Cl , encodes its connectivity and chloride counterion.

Nomenclature Parameter Value
IUPAC Name 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride
CAS Registry Number 2840168-52-5
Synonyms 4-Amino-7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride
SMILES NC1CCNC2=C1C=CC(Cl)=C2.Cl

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₂Cl₂N₂ indicates a chlorine-rich structure with two nitrogen atoms. The molecular weight is 219.11 g/mol , calculated as follows:

  • Carbon (C₉): $$9 \times 12.01 = 108.09 \, \text{g/mol}$$
  • Hydrogen (H₁₂): $$12 \times 1.01 = 12.12 \, \text{g/mol}$$
  • Chlorine (Cl₂): $$2 \times 35.45 = 70.90 \, \text{g/mol}$$
  • Nitrogen (N₂): $$2 \times 14.01 = 28.02 \, \text{g/mol}$$

The hydrochloride salt contributes to the compound’s stability and solubility, with the chloride ion (Cl⁻) balancing the protonated amine group.

Crystalline Structure and Solid-State Properties

While X-ray crystallographic data for this specific compound is limited, its solid-state behavior can be inferred from related tetrahydroquinoline derivatives. The hydrochloride salt form typically exhibits hygroscopicity , necessitating storage under inert conditions (2–8°C in darkness). The crystalline lattice likely involves ionic interactions between the protonated amine and chloride ions, alongside van der Waals forces between hydrophobic regions of the bicyclic system. Differential scanning calorimetry (DSC) of analogous compounds reveals melting points above 200°C, suggesting strong intermolecular forces.

Stereochemical Considerations in the Tetrahydroquinoline Core

The tetrahydroquinoline core introduces stereochemical complexity due to the non-planar arrangement of the saturated six-membered ring. The amine group at position 4 can adopt pseudo-axial or pseudo-equatorial orientations relative to the ring’s plane, leading to distinct stereoisomers. For example:

Isomer Amine Orientation Chlorine Position
Isomer A Pseudo-axial C7 (equatorial)
Isomer B Pseudo-equatorial C7 (axial)

The 7-chloro substituent further influences stereoelectronic effects, potentially stabilizing one conformation over the other. Nuclear magnetic resonance (NMR) studies of similar compounds show coupling constants ($$J$$-values) indicative of chair-like conformations in solution.

Protonation State and Salt Formation Dynamics

The amine group at position 4 exists in a protonated state ($$-\text{NH₃⁺}$$) due to the hydrochloride salt formulation. This protonation enhances water solubility by introducing ionic character, with the chloride counterion ($$\text{Cl⁻}$$) balancing the charge. The pKa of the amine is estimated to be ~8–10, typical for aliphatic amines, ensuring protonation under physiological conditions. Salt formation is critical for improving the compound’s crystallinity and thermal stability, as evidenced by its decomposition temperature exceeding 250°C.

Properties

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

7-chloro-1,2,3,4-tetrahydroquinolin-4-amine;hydrochloride

InChI

InChI=1S/C9H11ClN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8,12H,3-4,11H2;1H

InChI Key

JWQJGDDPKOPYQU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1N)C=CC(=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Hydrofluoric Acid–Boron Trifluoride-Mediated Cyclization

A classic method involves cyclizing β-(3-chloroanilino)propionic acid using hydrofluoric acid (HF) and boron trifluoride (BF₃). The reaction proceeds via intramolecular Friedel-Crafts acylation to form the tetrahydroquinolin-4-one intermediate, which is subsequently reduced to the amine.

Procedure :

  • Reagents : β-(3-Chloroanilino)propionic acid, liquid HF, gaseous BF₃.
  • Conditions :
    • BF₃ is bubbled into HF at 5°C under 12 bar pressure.
    • Heating to 80°C for 20 hours induces cyclization.
  • Workup :
    • Neutralization with NaHCO₃ and extraction with chloroform.
    • Acidification and recrystallization yield 7-chloro-1,2,3,4-tetrahydroquinolin-4-one (94.5% purity).

Challenges :

  • Handling HF and BF₃ requires specialized equipment due to their corrosive nature.
  • Byproducts include dehalogenated derivatives (<8% yield).

Polyphosphoric Acid (PPA)-Assisted Cyclization

PPA serves as a milder alternative for cyclizing N-acyl-β-arylpropionic acids. This method avoids hazardous HF/BF₃ but requires higher temperatures.

Procedure :

  • Reagents : N-Acetyl-β-(3-chloroanilino)propionic acid, PPA.
  • Conditions :
    • Reflux at 150°C for 5–8 hours.
  • Outcome :
    • Forms 7-chloro-1-acetyl-2,3-dihydroquinolin-4-one, which is hydrolyzed to the free amine.

Advantages :

  • Scalable for industrial production.
  • Yields >80% after optimization.

Reductive Amination Strategies

Sodium Cyanoborohydride-Mediated Reductive Amination

The tetrahydroquinolin-4-one intermediate is converted to the amine via reductive amination using NaBH₃CN.

Procedure :

  • Reagents : 7-Chloro-1,2,3,4-tetrahydroquinolin-4-one, ammonium acetate, NaBH₃CN.
  • Conditions :
    • Methanol solvent, 60°C, 12 hours.
  • Yield :
    • 65–70% after hydrochloride salt formation.

Limitations :

  • Requires strict pH control to avoid over-reduction.

Leuckart–Wallach Reaction

This method employs formamide as both solvent and reducing agent under high-temperature conditions.

Procedure :

  • Reagents : Tetrahydroquinolin-4-one, formamide.
  • Conditions :
    • 180°C for 6 hours.
  • Yield :
    • 50–55% due to competing decomposition.

Catalytic Hydrogenation Approaches

Ruthenium-Catalyzed Hydrogenation

Ruthenium on carbon (Ru/C) selectively reduces the quinoline ring without affecting the chloro substituent.

Procedure :

  • Reagents : 7-Chloroquinolin-4-amine, H₂ (50 bar), Ru/C (5 wt%).
  • Conditions :
    • Ethanol solvent, 100°C, 24 hours.
  • Yield :
    • 85–90% with <2% dehalogenation.

Mechanistic Insight :

  • Ru facilitates syn-addition of hydrogen to the C=N bond, preserving stereochemistry.

Palladium-Catalyzed Transfer Hydrogenation

Palladium on alumina (Pd/Al₂O₃) with ammonium formate as a hydrogen donor offers a safer alternative to high-pressure H₂.

Procedure :

  • Reagents : 7-Chloroquinolin-4-amine, Pd/Al₂O₃, ammonium formate.
  • Conditions :
    • Methanol, 80°C, 8 hours.
  • Yield :
    • 75–80%.

Transition-Metal-Catalyzed C–N Coupling

Buchwald–Hartwig Amination

A two-step protocol combines hydroaminoalkylation and intramolecular C–N coupling.

Procedure :

  • Step 1 (Hydroaminoalkylation) :
    • Ortho-chlorostyrene reacts with N-methylaniline using a titanium catalyst (e.g., Ti(NMe₂)₄).
    • Forms linear β-aminoalkylated intermediate (90% regioselectivity).
  • Step 2 (C–N Coupling) :
    • Pd(OAc)₂/XPhos catalyzes cyclization to form the tetrahydroquinoline core.
  • Yield :
    • 70–75% over two steps.

Advantages :

  • Avoids harsh reducing agents.
  • Tunable for asymmetric synthesis.

Comparative Analysis of Methods

Method Reagents/Catalysts Yield (%) Scalability Key Challenges
HF/BF₃ Cyclization HF, BF₃ 80–85 Industrial Corrosive reagents
PPA Cyclization PPA 75–80 Pilot-scale High-temperature degradation
NaBH₃CN Reductive Amination NaBH₃CN 65–70 Lab-scale pH sensitivity
Ru/C Hydrogenation Ru/C, H₂ 85–90 Industrial High-pressure equipment
Buchwald–Hartwig Ti/Pd catalysts 70–75 Lab-scale Catalyst cost

Industrial-Scale Production Insights

Large-scale synthesis prioritizes HF/BF₃ cyclization and Ru/C hydrogenation due to their robustness. Key considerations include:

  • Cost : Ru/C is expensive ($300–500/g), favoring HF/BF₃ for bulk production.
  • Safety : Closed systems with Hastelloy reactors mitigate HF/BF₃ risks.
  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

While the specific compound "7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride" is not extensively detailed in the provided search results, the broader applications of related compounds like 7-chloroquinoline derivatives and 7-amino-1,2,3,4-tetrahydroquinolines can offer insights.

7-Chloroquinoline Derivatives

  • Antimalarial Activity: Derivatives of 7-chloroquinoline have demonstrated antimalarial activity. Some compounds exhibit high antimalarial activity with IC50 values less than 50 μM . Compound 9 was the most active, with an IC50 of 11.92 μM .
  • Antitumor Activity: These derivatives have been screened for antitumor activity against various cancer cell lines, including MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (cervical carcinoma) . Compounds 3 and 9 showed the highest activity across all cell lines and were particularly selective towards MCF-7 cells .
  • Antimicrobial Activity: 7-chloroquinoline derivatives also exhibit moderate to good antibacterial activity .
  • Synthesis: A sonochemical technique can synthesize new derivatives of 7-chloroquinoline, which can then be evaluated for antimicrobial, antimalarial, and anticancer activity .

7-Amino-1,2,3,4-tetrahydroquinolines

  • Dyeing of Keratin Fibers: Cationic 7-amino-1,2,3,4-tetrahydroquinolines can be used as couplers for dyeing keratin fibers, such as human hair . They can be combined with oxidizing products to produce colored compounds and provide color . These compounds offer low selectivity and high persistence, effectively resisting adverse effects on the fibers .

7-chloro-quinolin-4-amine compounds

  • Treatment of diseases involving formation of amyloid plaques: 7-chloro-quinolin-4-amine compounds can be used for the prevention and/or treatment of diseases involving formation of amyloid plaques and/or where a dysfunction of the APP metabolism occurs .

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s chemical structure .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs, their substituents, and functional distinctions:

Compound Name CAS Number Core Structure Substituents Molecular Weight (g/mol) Key Differences
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine 1315365-92-4 Tetrahydroquinoline 7-Cl, 4-NH₂ 182.65 (free base) Chlorine enhances electrophilicity
7-Chloro-2,3-dihydroquinolin-4(1H)-one 21617-15-2 Dihydroquinolinone 7-Cl, 4-ketone 183.62 Ketone group increases reactivity
6-Methyl-2,3-dihydroquinolin-4(1H)-one 36054-00-9 Dihydroquinolinone 6-CH₃, 4-ketone 163.20 Methyl group alters steric bulk
1,2,3,4-Tetrahydroquinolin-4-amine 7578-79-2 Tetrahydroquinoline 4-NH₂ (no Cl) 148.20 (free base) Absence of Cl reduces electron withdrawal
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride 2061996-91-4 Benzoazepine 7-CH₃, 5-NH₂ 283.20 Seven-membered ring alters conformation

Key Observations :

  • Chlorine vs.
  • Core Saturation: Fully saturated tetrahydroquinoline (e.g., 1,2,3,4-Tetrahydroquinolin-4-amine) lacks the aromatic stabilization of dihydroquinolinones, affecting redox stability .
  • Ring Size: Benzoazepine analogs (e.g., 2061996-91-4) feature a seven-membered ring, offering conformational flexibility but reduced rigidity compared to tetrahydroquinoline .

Biological Activity

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound is structurally related to various alkaloids and has been investigated for potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H10ClN
  • Molecular Weight : 169.64 g/mol
  • CAS Number : 90562-35-9

The presence of a chlorine atom at the 7th position of the quinoline ring contributes to its unique chemical reactivity and biological profile.

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride exhibits biological activity through several mechanisms:

  • Antioxidant Properties : The compound has been shown to inhibit radical chain oxidation processes, suggesting potential use as an antioxidant agent.
  • Inhibition of Pathogen Growth : It has demonstrated efficacy against various pathogens by disrupting their metabolic pathways.
  • Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.

Antimicrobial Activity

Research has evaluated the antimicrobial properties of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride against a range of bacteria and fungi. Significant findings include:

Pathogen TypeExample PathogensActivity Observed
Gram-positive BacteriaStaphylococcus aureusInhibitory effects on cell wall synthesis
Gram-negative BacteriaEscherichia coliDisruption of membrane integrity
FungiVarious strainsAntifungal activity noted

The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride. Notable findings include:

  • A series of synthetic derivatives tested against human cancer cell lines exhibited IC50 values in the low micromolar range.
Compound IDCell LineIC50 (μM)
2MCF-7 (Breast)25.37
3HCT-116 (Colon)23.39
9HeLa (Cervical)21.41

The structure–activity relationship (SAR) analysis revealed that modifications to side chains significantly influenced anticancer activity; compounds with hydrophobic side chains showed enhanced efficacy against cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness based on structural modifications .
  • Anticancer Potential : In vitro studies on various cancer cell lines indicated that certain derivatives had potent cytotoxic effects with IC50 values indicating strong activity. The most active derivative showed selective toxicity towards MCF-7 cells while sparing normal human liver cells .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Chloro-1,2,3,4-tetrahydroquinoline is currently limited. However, it is noted to be a solid at room temperature and should be stored in a dark place to maintain stability due to potential degradation from light exposure .

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